4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole

Übersicht

Beschreibung

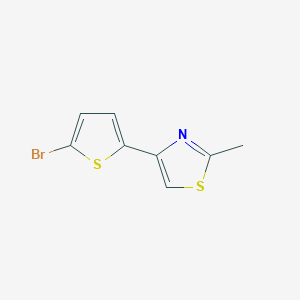

4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Wirkmechanismus

Target of Action

The primary targets of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Biochemische Analyse

Biochemical Properties

4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with RNA methylation proteins, which are crucial for epigenetic regulation . These interactions influence the splicing, stability, or translation of modified RNAs, thereby affecting various biological functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the stability and translation of RNAs, which in turn can influence gene expression and cellular metabolism . Additionally, its role in epigenetic regulation suggests that it may have significant effects on cell signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways. For example, it has been shown to interact with RNA-modifying proteins, which can lead to changes in gene expression . These interactions are crucial for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its effects on cellular function can vary over time. Long-term studies in in vitro and in vivo settings are necessary to fully understand its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxicity or adverse effects. Studies have shown that it has anti-cancer, anti-inflammatory, and neuroprotective properties at certain dosages. It is crucial to determine the threshold effects and potential toxicity at higher doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism . Understanding these pathways is essential for determining the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement within the cell. These interactions can affect its localization and accumulation, thereby influencing its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect its function and interactions with other biomolecules . Understanding its subcellular localization is crucial for determining its role in cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole typically involves the bromination of 2-thienyl compounds followed by cyclization with appropriate thiazole precursors. One common method includes the reaction of 5-bromo-2-thiophenecarboxaldehyde with thioamide under acidic conditions to form the desired thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thienyl and thiazole rings can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.

Common Reagents and Conditions

Substitution Reactions: Typically carried out using nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

Substitution Reactions: Formation of 4-(5-substituted-2-thienyl)-2-methyl-1,3-thiazole derivatives.

Oxidation Reactions: Formation of sulfoxides or sulfones.

Reduction Reactions: Formation of dehalogenated or modified thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

Materials Science: Incorporated into organic semiconductors and conductive polymers due to its electronic properties.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: Investigated for its antimicrobial and antifungal properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole

- 2-Bromo-5-benzoylthiophene

- 4-(5-Bromo-2-thienyl)-2-(methylthio)pyrimidine

Uniqueness

4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole is unique due to its specific combination of a thienyl and thiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and electronic characteristics.

Biologische Aktivität

4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles, including this compound, are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action and efficacy against various pathogens and cancer cell lines.

Chemical Structure and Synthesis

The compound's structure features a thiazole ring substituted with a bromothiophene moiety. The synthesis typically involves methods such as microwave-assisted synthesis or Suzuki coupling techniques to enhance yield and purity .

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates the following:

- Minimum Inhibitory Concentration (MIC) : The compound showed effective MIC values ranging from 6.25 to 12.5 µg/mL against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

- Mechanism of Action : Studies suggest that the thiazole ring interacts with bacterial membranes, disrupting cell wall synthesis and function .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.25 | |

| Pseudomonas aeruginosa | 12.5 | |

| Escherichia coli | >500 | |

| Klebsiella pneumoniae | 25 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

- Cell Lines Tested : The compound was evaluated against HT29 (colon cancer), SK-OV-3 (ovarian cancer), and TK-10 (renal cancer) cell lines.

- Efficacy : Results indicated that it exhibits significant cytotoxicity with IC50 values ranging from 4.37 to 8.03 µM for HepG2 and A549 cell lines, respectively .

Table 2: Anticancer Activity of this compound

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The compound interferes with nucleic acid synthesis in bacterial cells.

- Disruption of Membrane Integrity : It alters membrane permeability leading to cell death.

- Modulation of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways crucial for pathogen survival.

Case Studies

A notable study explored the efficacy of thiazole derivatives in treating infections caused by resistant strains of bacteria. The results indicated that compounds similar to this compound exhibited enhanced activity compared to traditional antibiotics like ciprofloxacin .

Eigenschaften

IUPAC Name |

4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS2/c1-5-10-6(4-11-5)7-2-3-8(9)12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUWJKXVZUKQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380108 | |

| Record name | 4-(5-bromo-2-thienyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352018-87-2 | |

| Record name | 4-(5-bromo-2-thienyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.